molecular formula C13H15N3O2 B2567693 ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate CAS No. 245556-53-0

ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2567693
CAS No.: 245556-53-0
M. Wt: 245.282
InChI Key: NQHVKAUCMSHWCF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can further undergo additional reactions to form more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and phenyl groups on the pyrazole ring enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

ethyl 2-(5-amino-3-phenylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)9-16-12(14)8-11(15-16)10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVKAUCMSHWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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